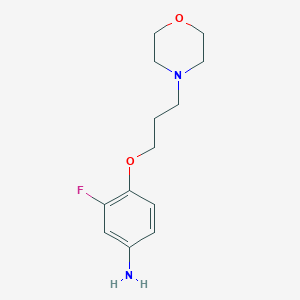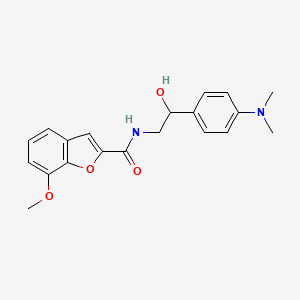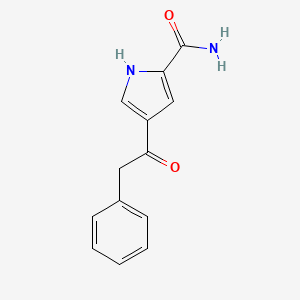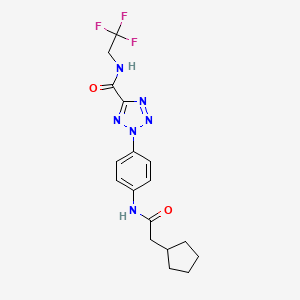![molecular formula C19H13F2N3O3 B2981693 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide CAS No. 1207009-94-6](/img/structure/B2981693.png)
2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H13F2N3O3 and its molecular weight is 369.328. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One intriguing application of isoxazole derivatives, related to the chemical structure of interest, is in the field of corrosion inhibition. Yıldırım and Cetin (2008) conducted a study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reactions, including isoxazolidine and isoxazoline derivatives, for their corrosion prevention efficiencies. These compounds demonstrated significant inhibition in acidic and oil medium environments, highlighting their potential as corrosion inhibitors for steel. This study underscores the potential of structurally similar compounds in protecting metal surfaces from corrosive damage Yıldırım & Cetin, 2008.
Photovoltaic Efficiency and Ligand-Protein Interactions
In the realm of material science and bioactive research, Mary et al. (2020) explored the photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs, including quantum mechanical studies and molecular docking. The compounds showed promising light harvesting efficiencies and potential as photosensitizers in dye-sensitized solar cells (DSSCs), as well as noteworthy non-linear optical (NLO) activity. This study provides a fascinating glimpse into the application of such compounds in the development of renewable energy technologies and their interactions with biological targets Mary et al., 2020.
Antitumor Activity
The synthesis and evaluation of isoxazole compounds for their anti-tumor activities represent another critical area of application. Hao-fei (2011) synthesized novel isoxazoline compounds showing promising anti-tumor activities. This research highlights the potential therapeutic applications of isoxazole derivatives in cancer treatment, emphasizing the importance of structural modification and synthesis in discovering new anti-cancer agents Hao-fei, 2011.
Antimicrobial Activity
The antimicrobial resistance crisis has prompted the search for new antimicrobial agents. Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, evaluated for their docking properties and antimicrobial activity. The compounds displayed good to moderate activity against selected bacterial and fungal microbial strains, indicating the potential of these derivatives in addressing antimicrobial resistance Anuse et al., 2019.
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3/c20-11-5-6-13(15(21)7-11)18-8-12(23-27-18)10-22-19(25)9-16-14-3-1-2-4-17(14)26-24-16/h1-8H,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDLQTMQIRGNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B2981613.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)


amine](/img/structure/B2981628.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)
![(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2981630.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2981631.png)
